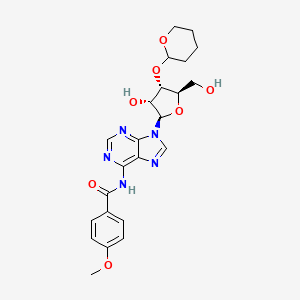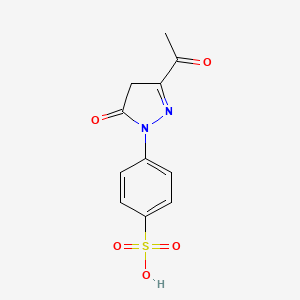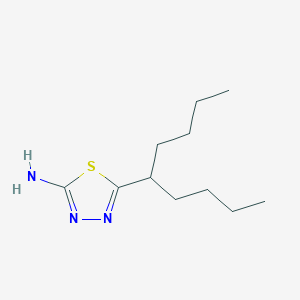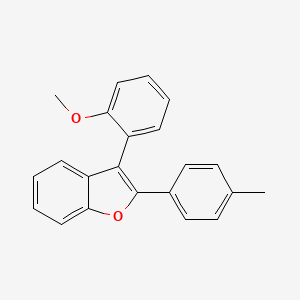
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one is a complex organic compound that features a purine base linked to a modified sugar moiety and a butanone group with a fluorophenyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications to introduce the amino and thio groups.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetrahydrofuran ring, under acidic or basic conditions to form the nucleoside.
Thioether Formation: The nucleoside is reacted with a thiol derivative to introduce the thioether linkage.
Butanone Derivative Addition: Finally, the butanone derivative with a fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl group and the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.
Medicine
Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a potential candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes. This makes it effective against rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with a comparable nucleoside structure.
Fluorouracil: A chemotherapeutic agent with a fluorinated pyrimidine base.
Uniqueness
The uniqueness of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one lies in its combined structural features: the purine base, the modified sugar moiety, and the fluorophenyl butanone group. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C20H22FN5O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C20H22FN5O5S/c21-11-5-3-10(4-6-11)12(28)2-1-7-32-18-14-17(24-20(22)25-18)26(9-23-14)19-16(30)15(29)13(8-27)31-19/h3-6,9,13,15-16,19,27,29-30H,1-2,7-8H2,(H2,22,24,25)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
NBHFXGJURROCFH-NVQRDWNXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
